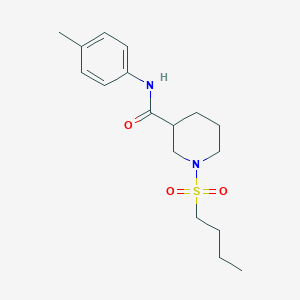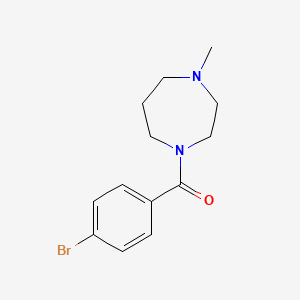![molecular formula C14H13FN2O3S B5344252 ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of isothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate is not fully understood. However, it is believed to exert its biological activities by targeting specific molecular pathways. For example, the anticancer activity of this compound is thought to be mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Similarly, the anti-inflammatory activity of this compound is believed to be due to the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, it has also been found to possess antifungal, antiviral, and antiparasitic properties. Moreover, this compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
实验室实验的优点和局限性
One of the main advantages of ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate is its broad-spectrum biological activity. This makes it a promising candidate for the development of novel therapeutics for various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential toxicity of this compound needs to be carefully evaluated before it can be used in clinical trials.
未来方向
There are several future directions for the research on ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the potential use of this compound as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders, should be explored.
合成方法
The synthesis of ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate can be achieved through a multi-step process. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 3-methylisothiazole-4-carboxylic acid in the presence of triethylamine to yield this compound. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, antimicrobial, and anticancer activities. In a study conducted by Wang et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. demonstrated the anti-inflammatory activity of this compound by reducing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
属性
IUPAC Name |
ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-20-14(19)11-8(2)17-21-13(11)16-12(18)9-6-4-5-7-10(9)15/h4-7H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTKQKLORINPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5344171.png)
![2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)

![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)


![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5344271.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5344292.png)